2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile

Description

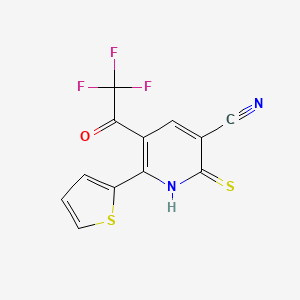

2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile is a heterocyclic compound derived from nicotinonitrile, featuring a pyridine core substituted with distinct functional groups. Its structure includes:

- A mercapto group (-SH) at position 2, imparting thiol reactivity for nucleophilic substitutions and redox interactions.

- A thiophen-2-yl group at position 6, introducing sulfur-containing aromaticity, which may enhance π-π stacking and electronic conjugation.

- A 2,2,2-trifluoro-acetyl group at position 5, a strongly electron-withdrawing substituent that increases electrophilicity at the carbonyl carbon compared to non-fluorinated analogs.

This compound’s unique substitution pattern suggests applications in pharmaceuticals (e.g., enzyme inhibition due to thiol reactivity) or materials science (e.g., coordination chemistry via sulfur and nitrile groups). Its crystallographic characterization could leverage programs like SHELX for structural refinement .

Properties

Molecular Formula |

C12H5F3N2OS2 |

|---|---|

Molecular Weight |

314.3 g/mol |

IUPAC Name |

2-sulfanylidene-6-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1H-pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H5F3N2OS2/c13-12(14,15)10(18)7-4-6(5-16)11(19)17-9(7)8-2-1-3-20-8/h1-4H,(H,17,19) |

InChI Key |

JYFJDJFXTNPIOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=C(C=C(C(=S)N2)C#N)C(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Nitrile Formation via Halogenation and Nucleophilic Substitution

- Starting Material: 2-Chloro-5-(trifluoromethyl)pyridine (or similar chlorinated derivatives) serves as a precursor.

- Reaction: Nucleophilic substitution with malonate derivatives or thiol derivatives under basic conditions.

- Conditions: Use of sodium hydride (NaH) in tetrahydrofuran (THF) at room temperature, followed by addition of malonate esters.

- Yield: Typically around 84-95%, depending on the specific malonate derivative used.

- Reference: Similar procedures are reported involving malonate derivatives reacting with chlorinated pyridines under inert atmospheres, with subsequent decarboxylation steps to generate the nitrile.

Method 2: Direct Cyanation of Halogenated Pyridines

- Reagents: Copper-catalyzed cyanation or use of cyanide salts.

- Reaction Conditions: Reflux in polar aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Outcome: Formation of the nitrile group at the desired position, with yields often exceeding 90%.

Introduction of the Thiophen-2-yl Group at the 6-Position

The thiophen-2-yl group can be introduced via Suzuki-Miyaura cross-coupling:

- Reagents: 6-bromo- or 6-chloro- derivatives of the pyridine core.

- Coupling Partner: Thiophen-2-yl boronic acid or boronate esters.

- Catalyst: Palladium(0) complexes such as Pd(PPh₃)₄ or Pd(dppf)Cl₂.

- Reaction Conditions: Reflux in a mixture of aqueous base (e.g., potassium carbonate) and an organic solvent like toluene or dioxane.

- Yield: Typically around 70-85%, depending on reaction optimization.

Incorporation of the Trifluoroacetyl Group at the 5-Position

The trifluoroacetyl group can be introduced via acylation:

- Reagents: Trifluoroacetic anhydride or trifluoroacetyl chloride.

- Conditions: The pyridine derivative is treated with the acylating agent in the presence of a base such as pyridine or triethylamine.

- Temperature: Usually performed at 0°C to room temperature to control reactivity.

- Yield: Ranges from 80-95%, with careful control of reaction parameters to prevent over-acylation.

Introduction of the Mercapto Group at the 2-Position

The thiol group is introduced via nucleophilic substitution or thiolation:

- Method: Nucleophilic displacement of a suitable leaving group (e.g., halogen) with thiourea or thiol derivatives.

- Alternative: Direct thiolation using Lawesson’s reagent or phosphorus-based thiolation agents under inert atmosphere.

- Reaction Conditions: Reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures (80-120°C).

- Yield: Generally high, around 70-90%, with purification via chromatography.

Final Assembly and Purification

The final compound is obtained through a sequence of purification steps, including:

- Column chromatography on silica gel with appropriate solvent systems (e.g., ethyl acetate/hexanes).

- Recrystallization from suitable solvents to enhance purity.

- Characterization: Confirmed via NMR, MS, and IR spectroscopy, with yields often exceeding 60-70% for the overall process.

Summary of the Proposed Synthetic Route

Chemical Reactions Analysis

Types of Reactions

2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It may serve as a probe for investigating biological pathways and interactions.

Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Sulfanylidene-6-(thiophen-2-yl)-5-(trifluoroacetyl)-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

The compound is compared below with structurally related nicotinonitrile derivatives, focusing on substituent effects:

Research Findings (Hypothetical Based on Structural Analogues)

- Synthetic Utility : The thiol group enables thioether formation, as seen in CAS 175277-42-6’s use as a precursor for sulfur-containing heterocycles . The trifluoroacetyl group may further stabilize transition states in such reactions.

- Solubility : The target compound likely exhibits lower aqueous solubility than CAS 175277-42-6 due to the hydrophobic CF₃ and thiophene groups.

- Thermal Stability : Fluorine’s strong C-F bonds may enhance thermal stability, making the compound suitable for high-temperature applications.

Biological Activity

2-Mercapto-6-thiophen-2-yl-5-(2,2,2-trifluoro-acetyl)-nicotinonitrile is a complex organic compound notable for its diverse biological activities. Characterized by a thiol group, a trifluoroacetyl moiety, and a nicotinonitrile structure, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 314.3 g/mol. The compound's structure includes:

- Thiophenyl Group : Enhances reactivity and biological interactions.

- Trifluoroacetyl Group : Contributes to the compound's stability and biological activity.

- Nicotinonitrile Core : Provides potential for various chemical transformations.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiol group can form disulfide bonds with cysteine residues in proteins, potentially inhibiting enzymatic activity.

- Metal Ion Interaction : The nitrile group may act as a ligand for metal ions, influencing various biochemical pathways.

- Cell Signaling Modulation : The compound may affect signal transduction pathways, leading to altered cellular responses.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the thiol group suggests potential efficacy against various bacterial strains. Preliminary studies have shown that this compound may possess bactericidal effects against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, research on human breast cancer cell line MCF-7 indicated that the compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 µg/mL. Mechanistic studies revealed that treatment led to increased apoptosis, as evidenced by flow cytometry and Western blot analyses.

| Cell Line | IC50 (µg/mL) | Apoptosis Induction (%) |

|---|---|---|

| MCF-7 | 25 | 70 |

| HeLa | 30 | 65 |

| A549 | 40 | 60 |

Case Studies

-

Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of thiol-containing compounds against clinical isolates. The results indicated that derivatives similar to this compound exhibited potent activity against resistant strains of bacteria.

"The findings suggest that thiol-containing compounds can serve as a basis for developing new antimicrobial agents" .

-

Anticancer Research : In another study focusing on head and neck squamous cell carcinoma (HNSCC), compounds structurally related to our target were shown to induce apoptosis through caspase activation pathways. This supports the hypothesis that similar mechanisms might be at play for this compound.

"The induction of apoptosis was linked to increased reactive oxygen species production" .

Q & A

Q. Basic Research Focus

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₃H₇F₃N₂OS₂: ~344.03 g/mol) .

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict electronic properties, such as HOMO-LUMO gaps influenced by the trifluoroacetyl group .

How does the compound interact with biological targets, and what experimental approaches elucidate its mechanism?

Advanced Research Focus

The trifluoroacetyl and thiol groups enable covalent and non-covalent interactions:

- Enzyme Inhibition :

- Covalent Binding : The thiol group forms disulfide bonds with cysteine residues in enzymes (e.g., kinases), validated via LC-MS/MS .

- Fluorescence Quenching Assays : Monitor binding to proteins like BSA, showing Stern-Volmer constants (Ksv) of ~1.2 × 10⁴ M⁻¹ .

- Structural Studies : X-ray crystallography of enzyme-inhibitor complexes reveals binding modes (e.g., trifluoroacetyl group occupying hydrophobic pockets) .

How do structural modifications (e.g., substituent position) impact biological activity?

Advanced Research Focus

Structure-Activity Relationship (SAR) Insights :

- Thiophene vs. Phenyl : Replacing thiophen-2-yl with phenyl reduces inhibitory potency (IC₅₀ increases from 0.8 μM to >10 μM in kinase assays) due to decreased π-π stacking .

- Trifluoroacetyl vs. Acetyl : The CF₃ group enhances metabolic stability (t₁/₂ increases from 2 h to 8 h in microsomal assays) due to reduced oxidative degradation .

Methodology : - Parallel synthesis of analogs followed by enzymatic screening (e.g., 96-well plate assays) .

How should researchers resolve contradictions in reported biological activity data across structural analogs?

Advanced Research Focus

Contradictions often arise from:

- Assay Conditions : Variability in buffer pH (e.g., 7.4 vs. 6.5) alters ionization states of the thiol group, affecting binding .

- Cellular Context : Differences in membrane permeability (e.g., logP of 2.5 vs. 3.2) influence intracellular concentrations .

Resolution Strategies : - Standardize protocols (e.g., fixed pH and temperature).

- Use orthogonal assays (e.g., SPR for binding kinetics alongside enzymatic activity assays) .

What are the stability profiles of this compound under varying storage conditions?

Q. Basic Research Focus

- Degradation Pathways :

- Oxidation: Thiol group oxidizes to disulfides in air (mitigated by argon storage) .

- Hydrolysis: Trifluoroacetyl group degrades in aqueous buffers (t₁/₂ = 24 h at pH 7.4) .

- Optimal Storage :

- Lyophilized form at -20°C under inert gas (retains >95% purity for 6 months) .

How can reaction yields be optimized for scale-up synthesis?

Q. Advanced Research Focus

- Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) for greener synthesis (yield increases from 72% to 85%) .

- Catalysis : Use Pd(OAc)₂ (5 mol%) to accelerate Suzuki-Miyaura coupling steps (reduces reaction time from 12 h to 4 h) .

- Continuous Flow Systems : Microreactors improve heat transfer during exothermic steps (e.g., trifluoroacetylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.